![molecular formula C10H11N5O4S B2434656 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1020977-13-2](/img/structure/B2434656.png)
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C10H11N5O4S and its molecular weight is 297.29. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- The Biginelli reaction is a well-known multicomponent reaction that leads to the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). Since its discovery in 1893, this reaction has been widely used for the efficient condensation of aldehydes, β-ketoesters, and urea in refluxing ethanol .
- The compound has been investigated as a key intermediate in the Biginelli reaction. Specifically, Hf(OTf)4 (hafnium triflate) was identified as a highly potent catalyst for the “one-pot, three-component” Biginelli reaction. Solvent-free conditions were found to dramatically promote the formation of 3,4-dihydro-pyrimidin-2-(1H)-ones .
- Mechanistic studies revealed that Hf(OTf)4 catalysis accelerates the imine route and activates the enamine route, avoiding undesired byproducts. Additionally, Hf(IV) cations play a role in ketone-enol tautomerization, contributing to overall reaction rates .
- The DHPM core structure has been identified in bioactive marine alkaloids, including crambescidins, batzelladines, and monanchocidins. Both natural and synthetic DHPMs exhibit a broad spectrum of pharmacological activities, such as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic effects .
- Specific derivatives of 3,4-dihydropyrimidin-2-(1H)-one have been evaluated for their biological properties. For instance, compound 5-ethoxy-6-methyl-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidin-2-(1H)-one exhibited notable reducing power activity .
Biginelli Reaction and 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
Biological Activities and Pharmacological Applications
Wirkmechanismus
Target of Action
It is known that 3,4-dihydropyrimidin-2- (1h)-ones (dhpms), a class of compounds to which this molecule belongs, have been utilized in the synthesis of various bioactive compounds . These bioactive compounds have a broad spectrum of pharmacological applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents, α 1A receptor antagonist, and calcium channel blocker . Therefore, the targets can be inferred to be related to these biological activities.
Mode of Action
For instance, some DHPMs act as calcium channel blockers, inhibiting the influx of calcium ions into cells and thereby affecting cellular processes that depend on calcium .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential wide range of biological activities. The exact pathways affected would depend on the specific target and biological activity of the compound. For instance, if the compound acts as a calcium channel blocker, it would affect calcium-dependent signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound acts as a calcium channel blocker, it could lead to a decrease in intracellular calcium levels, affecting cellular processes that depend on calcium .
Eigenschaften
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S/c11-6(16)5-20-10-14-13-8(19-10)2-4-15-3-1-7(17)12-9(15)18/h1,3H,2,4-5H2,(H2,11,16)(H,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGVPQKBKGOGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.